molecular formula C12H14F6N4O7 B6172737 2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) CAS No. 170384-11-9

2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid)

Cat. No. B6172737
CAS RN: 170384-11-9
M. Wt: 440.3
InChI Key:
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Description

This compound is a derivative of imidazolepropionic acid, which is a product of histidine metabolism . It may involve oxidation or transamination . The compound has a molecular weight of 226.24 .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest in the development of new drugs . The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products has been discussed in various studies . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H14N4O3 . The InChI code for this compound is 1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1 .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The specific chemical reactions involving this compound are not mentioned in the retrieved documents.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.24 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature under -20°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) involves the protection of the amine group, followed by the coupling of the protected amino acid with 1H-imidazole-4-carboxaldehyde. The resulting intermediate is then deprotected and coupled with trifluoroacetic acid to yield the final product.", "Starting Materials": [ "L-alanine", "1H-imidazole-4-carboxaldehyde", "trifluoroacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Protect the amine group of L-alanine with acetic anhydride and triethylamine in dichloromethane.", "Couple the protected L-alanine with NHS and DCC in dichloromethane to yield the activated ester.", "Add 1H-imidazole-4-carboxaldehyde to the activated ester in dichloromethane and DIPEA to yield the intermediate.", "Deprotect the amine group of the intermediate with methanol and water.", "Couple the deprotected intermediate with trifluoroacetic acid in dichloromethane and DIPEA to yield the final product.", "Purify the final product by precipitation with diethyl ether and drying under vacuum." ] }

CAS RN

170384-11-9

Product Name

2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid)

Molecular Formula

C12H14F6N4O7

Molecular Weight

440.3

Purity

95

Origin of Product

United States

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